N-[(4-fluorophenyl)methyl]cyclobutanamine
CAS No.: 1247056-45-6
Cat. No.: VC8062363
Molecular Formula: C11H14FN
Molecular Weight: 179.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1247056-45-6 |
|---|---|
| Molecular Formula | C11H14FN |
| Molecular Weight | 179.23 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]cyclobutanamine |
| Standard InChI | InChI=1S/C11H14FN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2 |
| Standard InChI Key | JWUOYCLAZLGCTQ-UHFFFAOYSA-N |
| SMILES | C1CC(C1)NCC2=CC=C(C=C2)F |
| Canonical SMILES | C1CC(C1)NCC2=CC=C(C=C2)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-[(4-Fluorophenyl)methyl]cyclobutanamine consists of a cyclobutane ring bonded to a primary amine group, which is further substituted with a 4-fluorobenzyl moiety. The fluorine atom at the para position of the aromatic ring enhances lipophilicity and metabolic stability, critical factors in drug design.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₄FN | |
| Molecular Weight | 179.23 g/mol | |
| SMILES | C1CC(C1)NCC2=CC=C(C=C2)F | |
| InChIKey | JWUOYCLAZLGCTQ-UHFFFAOYSA-N | |
| XLogP3-AA | 2.8 | |
| Hydrogen Bond Acceptor Count | 2 |
The compound’s logP value (2.8) suggests moderate lipophilicity, balancing membrane permeability and solubility . The absence of hydrogen bond donors and presence of two acceptors further influence its pharmacokinetic profile .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis typically involves a nucleophilic substitution reaction between 4-fluorobenzyl chloride and cyclobutanamine under basic conditions. Sodium hydroxide or potassium carbonate in dichloromethane or toluene facilitates the reaction at room temperature or mild heating. Purification via recrystallization or chromatography yields the final product with high purity.
Industrial Production
Industrial methods employ continuous flow reactors to optimize yield and scalability. Automated systems control parameters such as temperature and pressure, ensuring consistency. Industrial-grade solvents and reagents reduce costs while maintaining quality.
Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing neurotherapeutics and anti-inflammatory agents. Its metabolic stability and blood-brain barrier permeability make it a candidate for CNS-targeted drugs.
Material Science
Fluorinated cyclobutanes are explored as monomers for high-performance polymers, leveraging their rigidity and thermal stability .
Comparative Analysis with Structural Analogues
Table 2: Comparison with Substituted Phenylmethylcyclobutanamines
The para-fluoro derivative exhibits superior metabolic stability compared to methyl or bromo analogues, underscoring fluorine’s electronic effects .
Future Research Directions
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Target Identification: High-throughput screening to elucidate precise molecular targets.
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Toxicological Profiling: In vivo studies to assess acute and chronic toxicity.
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Synthetic Optimization: Developing enantioselective routes for chiral derivatives.
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Therapeutic Exploration: Evaluating efficacy in animal models of inflammation and neurodegeneration .
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